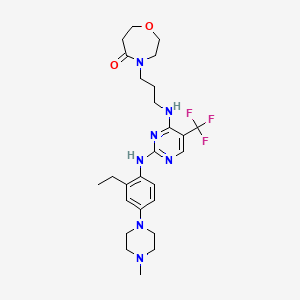
CSTSMLKAC (disulfide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CSTSMLKAC (disulfide) is a cyclic peptide composed of nine amino acids: cysteine, serine, threonine, serine, methionine, leucine, lysine, alanine, and cysteine. The compound forms a disulfide bridge between the first and ninth cysteine residues, creating a stable cyclic structure. This peptide is known for its ability to home to cardiomyocytes in ischemic myocardium, making it a valuable tool in cardiovascular research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CSTSMLKAC (disulfide) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. After the assembly of the linear peptide, the disulfide bridge is formed through the oxidation of the cysteine residues. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of CSTSMLKAC (disulfide) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC to ensure high purity of the final product .
化学反应分析
Types of Reactions
CSTSMLKAC (disulfide) primarily undergoes oxidation and reduction reactions due to the presence of the disulfide bridge. The disulfide bond can be reduced to form two free thiol groups, which can further participate in various chemical reactions .
Common Reagents and Conditions
Oxidation: The disulfide bond is formed using oxidizing agents such as iodine or air oxidation.
Major Products
The major products of these reactions are the reduced form of the peptide with free thiol groups and the oxidized form with the disulfide bridge intact .
科学研究应用
CSTSMLKAC (disulfide) has several applications in scientific research:
Cardiovascular Research: It is used to target and deliver therapeutic agents to ischemic myocardium, aiding in the treatment of heart diseases.
Drug Delivery: The peptide can be conjugated with drugs or nanoparticles to enhance targeted delivery to specific tissues.
Biomarker Discovery: It helps in identifying and validating biomarkers for ischemic heart conditions.
作用机制
CSTSMLKAC (disulfide) exerts its effects by homing to cardiomyocytes in the ischemic myocardium. The cyclic structure and specific amino acid sequence allow it to bind selectively to the target cells. This targeting mechanism involves interactions with specific receptors or proteins on the surface of cardiomyocytes, facilitating the delivery of therapeutic agents to the affected tissue .
相似化合物的比较
Similar Compounds
CKPGTSSYC: Another cyclic peptide that targets ischemic myocardium.
CPDRSVNNC: A peptide with similar targeting properties but different amino acid sequence.
Uniqueness
CSTSMLKAC (disulfide) is unique due to its specific sequence and disulfide bridge, which confer stability and high affinity for cardiomyocytes in ischemic myocardium. This makes it particularly effective for targeted drug delivery and therapeutic applications in cardiovascular research .
属性
分子式 |
C36H64N10O13S3 |
|---|---|
分子量 |
941.2 g/mol |
IUPAC 名称 |
(4R,7S,10S,13S,16S,19S,22S,25S,28R)-28-amino-10-(4-aminobutyl)-22-[(1R)-1-hydroxyethyl]-19,25-bis(hydroxymethyl)-7-methyl-13-(2-methylpropyl)-16-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |
InChI |
InChI=1S/C36H64N10O13S3/c1-17(2)12-23-32(54)40-21(8-6-7-10-37)30(52)39-18(3)28(50)45-26(36(58)59)16-62-61-15-20(38)29(51)43-25(14-48)34(56)46-27(19(4)49)35(57)44-24(13-47)33(55)41-22(9-11-60-5)31(53)42-23/h17-27,47-49H,6-16,37-38H2,1-5H3,(H,39,52)(H,40,54)(H,41,55)(H,42,53)(H,43,51)(H,44,57)(H,45,50)(H,46,56)(H,58,59)/t18-,19+,20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI 键 |
WPNRMGBBCPHBJC-QJRNWJQSSA-N |
手性 SMILES |
C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC(C)C)CCSC)CO)[C@@H](C)O)CO)N)C(=O)O |
规范 SMILES |
CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC(C)C)CCSC)CO)C(C)O)CO)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


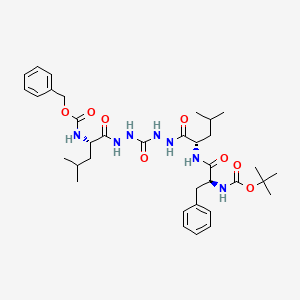

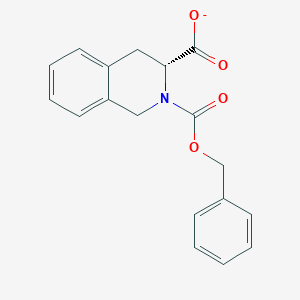
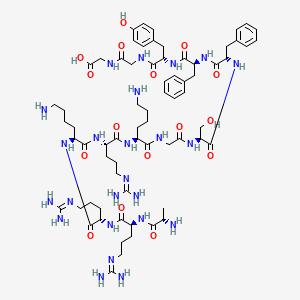
![3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide](/img/structure/B12363633.png)
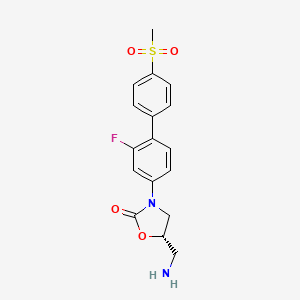




![Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate](/img/structure/B12363664.png)
![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)
